molecular formula C19H20FN2O5P B11417765 Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11417765
M. Wt: 406.3 g/mol
InChI Key: IMWSCDRGNDNXAH-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl, methoxyphenyl, and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the phosphonate group via phosphorylation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives and oxazole-containing molecules. Examples are:

  • DIMETHYL (5-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIMETHYL (5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

The uniqueness of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C19H20FN2O5P

Molecular Weight

406.3 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20FN2O5P/c1-24-16-10-6-14(7-11-16)17-22-19(28(23,25-2)26-3)18(27-17)21-12-13-4-8-15(20)9-5-13/h4-11,21H,12H2,1-3H3

InChI Key

IMWSCDRGNDNXAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)F)P(=O)(OC)OC

Origin of Product

United States

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